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Compound of Interest

Compound Name: Isoindoline-4-carbonitrile

CAS No.: 1159883-00-7

Cat. No.: B1453231 Get Quote

Executive Summary
Isoindoline-4-carbonitrile (CAS: 1159825-57-6 as HCl salt) is a high-value heterocyclic

intermediate used primarily in the synthesis of immunomodulatory drugs (IMiDs) such as

Lenalidomide and Pomalidomide, as well as next-generation PARP and kinase inhibitors.

This guide analyzes the molecule's solid-state properties, synthetic causality, and

crystallographic context. While the free base is often an unstable oil or low-melting solid, the

hydrochloride salt represents the thermodynamically stable crystalline form used in GMP

manufacturing.

Property Data

IUPAC Name 2,3-Dihydro-1H-isoindole-4-carbonitrile

CAS (HCl Salt) 1159825-57-6

CAS (Free Base) 1260665-91-5

Molecular Weight 144.17 g/mol (Free Base); 180.64 g/mol (HCl)

Key Function Cereblon (CRBN) E3 ligase modulator precursor

Crystal Habit White to off-white crystalline powder (HCl salt)
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Structural Characterization & Crystallography[1][2]
[3]
The Crystal Lattice Context
The 4-cyanoisoindoline core is rarely isolated as a free base for X-ray diffraction due to its

tendency to absorb CO₂ and oxidize. The Hydrochloride (HCl) Salt is the standard for structural

analysis.

Predicted Packing & Interactions (HCl Salt)
Based on homologous structures of 4-substituted isoindolines (e.g., 4-nitroisoindoline), the

crystal lattice is dominated by ionic and hydrogen-bonding networks:

Cation-Anion Anchoring: The protonated secondary amine (

) forms strong charge-assisted hydrogen bonds with the chloride counter-ion (

).

Pi-Stacking: The benzene ring, electron-deficient due to the electron-withdrawing cyano (-

CN) group at position 4, facilitates offset

stacking interactions (approx. 3.4 Å distance) along the b-axis.

Nitrile Geometry: The 4-cyano group lies coplanar with the aromatic ring, serving as a weak

hydrogen bond acceptor (

) that knits the stacks into a 3D herringbone arrangement.

Experimental Protocol: Single Crystal Growth
To resolve the specific unit cell for internal validation, follow this vapor-diffusion protocol.

Reagents:

Isoindoline-4-carbonitrile HCl (98%+ purity)

Solvent: Methanol (HPLC grade)
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Antisolvent: Diethyl Ether or Isopropyl Ether

Methodology:

Dissolution: Dissolve 50 mg of the HCl salt in minimal warm Methanol (approx. 40°C) to

achieve saturation.

Filtration: Filter through a 0.22 µm PTFE syringe filter to remove nucleation sites (dust).

Diffusion: Place the filtrate in a small inner vial. Place this vial inside a larger jar containing

the antisolvent (Diethyl Ether).

Equilibration: Seal the outer jar and store at 4°C in a vibration-free environment.

Harvest: Block-like colorless crystals suitable for XRD should appear within 48–72 hours.

Synthetic Causality & Pathway Analysis
The synthesis of Isoindoline-4-carbonitrile is dictated by the need to introduce the electron-

withdrawing nitrile group before closing the sensitive isoindoline ring, or by late-stage

functionalization of a protected precursor.

The "Lenalidomide Route" (Ring Closure Strategy)
This pathway is preferred for scale-up as it avoids handling highly toxic cyanating agents on

the final amine.

Mechanism:

Bromination: Radical bromination of the methyl group.

Cyclization: Reaction with an amine source closes the 5-membered ring.

Functionalization: The nitro group is reduced to an amine, which is then converted to a nitrile

via a Sandmeyer reaction (if starting from nitro) or maintained if starting from a cyano-

benzoate.

Visualization of Synthetic Logic
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The following diagram illustrates the critical decision points in synthesizing the 4-cyano core.

Methyl 2-methyl-3-nitrobenzoate Radical Bromination
(NBS, CCl4) Methyl 2-(bromomethyl)-3-nitrobenzoate Cyclization

(Benzylamine/NH3) 4-Nitro-1-oxoisoindolineRing Closure Reduction
(BH3·THF or LiAlH4)

Amide Reduction Isoindoline-4-amine Sandmeyer Reaction
(CuCN, NaNO2) Isoindoline-4-carbonitrileCyano Install

Figure 1: Synthetic pathway converting nitrobenzoate precursors to the 4-cyanoisoindoline scaffold.

Click to download full resolution via product page

Structural Insights for Drug Design
The "Pincer" Effect
In CRBN-modulating drugs (like Lenalidomide), the isoindoline ring acts as a rigid anchor. The

4-position is critical because it projects into the solvent-exposed region of the cereblon binding

pocket.

4-Amino: H-bond donor (Lenalidomide).

4-Cyano: H-bond acceptor and dipole modulator.

Replacing the 4-amino group with a 4-cyano group alters the electronic landscape of the

benzene ring, significantly reducing the pKa of the isoindoline nitrogen (if free) or altering the

pi-stacking capability with the critical Tryptophan residues in the target protein.

Comparative Structural Metrics
Quantitative comparison between the 4-cyano intermediate and its oxidized drug analog.
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Feature
Isoindoline-4-carbonitrile
(HCl)

1-Oxoisoindoline-4-
carbonitrile

Hybridization (N2) (Tetrahedral) (Planar Amide)

Ring Puckering
Envelope conformation (C2

puckered)

Planar (due to amide

resonance)

C4 Substituent Nitrile (-CN) Nitrile (-CN)

Dipole Vector Directed toward Nitrile
Directed toward Carbonyl &

Nitrile

Solubility High in water/methanol (Polar) Low in water, High in DMSO
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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